2-phenoxy-N-(4-phenoxyphenyl)propanamide
Description
2-Phenoxy-N-(4-phenoxyphenyl)propanamide is a propanamide derivative characterized by two phenoxy substituents: one at the second carbon of the propanamide backbone and another on the para-position of the anilide phenyl ring.
Properties
IUPAC Name |
2-phenoxy-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-16(24-18-8-4-2-5-9-18)21(23)22-17-12-14-20(15-13-17)25-19-10-6-3-7-11-19/h2-16H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYMNJTVIJLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 4-phenoxyaniline with 2-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(4-phenoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the propanamide backbone and anilide ring significantly impact melting points, solubility, and molecular weight. Key examples include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2-Phenoxy-N-(4-phenoxyphenyl)propanamide | Phenoxy (C₆H₅O) at C2 and N-aryl | ~351.4 (calculated) | Not reported | High lipophilicity due to dual aromatics |
| 3-Phenyl-N-(4-sulfamoylphenyl)propanamide (Fj) | Sulfamoyl (SO₂NH₂) on N-aryl | ~342.4 | 228–229 | High melting point due to H-bonding |
| 2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) | Trifluoromethyl (CF₃) on N-aryl | ~311.3 | 93–94 | Lower melting point (CF₃ reduces polarity) |
| N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | Fluorine (F), hydroxyl (OH) on phenoxy | 289.3 | Not reported | Moderate polarity from F and OH groups |
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in Gf) lower melting points by reducing intermolecular interactions .
- Sulfamoyl groups (Fj) enhance thermal stability via hydrogen bonding .
- Hydroxyl and fluorine substituents () balance lipophilicity and polarity, influencing bioavailability .
Antitrypanosomal Activity
- The nitro-triazole group likely enhances activity through electron-deficient interactions with parasitic targets .
- This compound: While untested, its dual phenoxy groups may improve membrane penetration, a critical factor for antiparasitic efficacy .
Binding to α-Synuclein
- 2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide (66) (): Shows high binding affinity to α-synuclein (IC₅₀ = 9.49 nM). Para-substitutions on aromatic rings (e.g., bromo in compound 73) further enhance affinity .
- Implications for Target Compound: The phenoxy groups in this compound may similarly engage hydrophobic pockets in protein targets, though steric bulk could limit accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
